molecular formula C11H12N2O2 B043257 6,7-Dimethoxy-2-methylquinoxaline CAS No. 143159-04-0

6,7-Dimethoxy-2-methylquinoxaline

Cat. No. B043257
CAS RN: 143159-04-0
M. Wt: 204.22 g/mol
InChI Key: BGWJSTZPSPZPFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-2-methylquinoxaline can be achieved through the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, yielding the methylglyoxal adduct. This process involves producing the derivatizing agent and the internal standard suitable for assay, recovery experiments, and internal standardization in the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992). Additionally, complex transformations from 6,7-Dimethoxy-4-methylquinoline through nitrations, aldehyde conversions, and reduction processes have been employed in the synthesis of related quinoline and isoquinoline compounds (Roberts et al., 1997).

Scientific Research Applications

  • Anticonvulsant Activity : A compound closely related to 6,7-Dimethoxy-2-methylquinoxaline, specifically 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has shown significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).

  • Separating P-glycoprotein (P-gp) Activity from σ2 Receptor Affinity : The deconstruction of 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).

  • Inhibition of Apamin-Sensitive Ca2+-Activated K+ Channels : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives show potential as inhibitors of these channels in rat dopaminergic neurons (Graulich et al., 2006).

  • Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory have been used to model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).

  • Antiviral Activity Against HCMV : Novel quinoxaline derivatives exhibit potent antiviral activity against Human Cytomegalovirus (HCMV) with low cytotoxicity and high selectivity (Elzahabi, 2017).

  • Fluorescence Probe for Studying Hydration Dynamics : 6,7-dimethoxy-coumarin serves as a useful fluorescence probe in biologically relevant systems, potentially applicable in protein studies and enzyme substrates (Ghose et al., 2018).

  • Synthesis of Marine Alkaloids : A method for synthesizing marine alkaloids like batzelline C and discorhabdin C from quinoline, with potential applications in pharmaceutical research, has been demonstrated (Roberts et al., 1996).

properties

IUPAC Name

6,7-dimethoxy-2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWJSTZPSPZPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162328
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143159-04-0
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using an adaptation of the published method of Tamao, et al. Tetrahedron, 1982, 38, 3347-3354. To a THF solution under argon is added 2-Chloro-6,7-dimethoxyquinoxaline (5 g, 26 mmol) and NiCl2 (dppp) (0.14 g, 0.26 mmol). The reaction mixture is cooled to 0° C., and a 3 M solution of MeMgBr in Et2O (13 mL, 39 mmol) is added portionwise. The reaction mixture is allowed to warm to room temperature, stirred for 1 hours then refluxed for 1.5 hours. The mixture is cooled, quenched with 10% HCl, stirred 10 minutes, then made basic with 5% NaOH. CH2Cl2 and H2O are added to the reaction, and the mixture stirred overnight. Additional CH2Cl, H2O, and NaCl are then added and the mixture is filtered. The resulting solution is poured into a separatory funnel, and the aqueous layers are washed 3× with CH2Cl2. The organic layers are combined, washed with brine, dried (MgSO4), concentrated onto silica gel, and chromatographed (50%-80% EtOAc/hexanes) to provide a orange solid (49% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?

A1: this compound is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.

Q2: Can you elaborate on the analytical method involving this compound mentioned in the research?

A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. this compound is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []

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